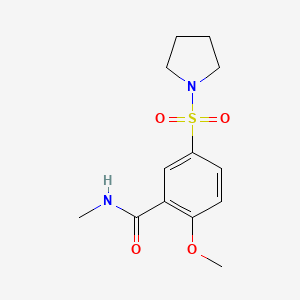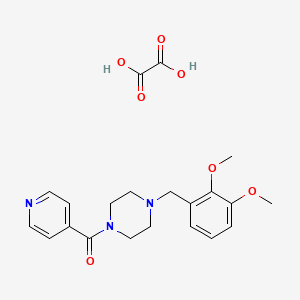![molecular formula C21H26N2O4S B5100260 N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5100260.png)
N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide, also known as MPS or NPS-2143, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. MPS is a selective inhibitor of the calcium-sensing receptor (CaSR), a G-protein coupled receptor that plays a critical role in regulating calcium homeostasis in the body.
Mécanisme D'action
N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide is a selective inhibitor of the CaSR, a G-protein coupled receptor that plays a critical role in regulating calcium homeostasis in the body. The CaSR is expressed in various tissues, including the parathyroid gland, kidney, and bone. When calcium levels in the body are high, the CaSR is activated, leading to a decrease in parathyroid hormone (PTH) secretion and an increase in renal calcium excretion. N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide inhibits the activation of the CaSR, leading to an increase in PTH secretion and a decrease in renal calcium excretion.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide has been shown to have a wide range of biochemical and physiological effects. N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide has been shown to increase PTH secretion, leading to an increase in bone turnover and calcium release from the bone. N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide has also been shown to decrease renal calcium excretion, leading to an increase in serum calcium levels. N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide has been shown to have a vasodilatory effect on the cardiovascular system, leading to a decrease in blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide has several advantages for lab experiments. N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide is a selective inhibitor of the CaSR, which allows for the specific targeting of this receptor. N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide has been extensively studied in scientific research, which provides a wealth of information on its mechanism of action and physiological effects. However, there are also limitations to using N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide in lab experiments. N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide has a short half-life, which requires frequent dosing in animal studies. N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide also has a narrow therapeutic window, which requires careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for research on N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide. One area of research is the development of more potent and selective CaSR inhibitors. Another area of research is the investigation of the long-term effects of N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide on bone health and cardiovascular function. N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide has also been studied as a potential treatment for hyperparathyroidism and osteoporosis, and further research is needed to determine its efficacy in these conditions. Finally, N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide has been shown to have a vasodilatory effect on the cardiovascular system, and further research is needed to determine its potential as a treatment for hypertension.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide involves a multistep process that includes the reaction of 3-methoxyphenylacetonitrile with piperidine in the presence of sodium hydride to form 3-(4-piperidinyl)phenylacetonitrile. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of triethylamine to form the sulfonamide intermediate. Finally, the sulfonamide intermediate is reacted with 3-methoxypropanoyl chloride in the presence of triethylamine to form N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide has been extensively studied in scientific research due to its potential therapeutic applications. N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide has been shown to have a wide range of effects on various physiological systems, including the cardiovascular, renal, and skeletal systems. N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide has been studied as a potential treatment for various diseases, including osteoporosis, hyperparathyroidism, and hypertension.
Propriétés
IUPAC Name |
3-[1-(benzenesulfonyl)piperidin-4-yl]-N-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-27-19-7-5-6-18(16-19)22-21(24)11-10-17-12-14-23(15-13-17)28(25,26)20-8-3-2-4-9-20/h2-9,16-17H,10-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZQPUSTYOQYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethyl-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5100180.png)
![3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B5100191.png)

![methyl 3-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5100205.png)
![N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5100207.png)

![2-bromo-5-({[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino}sulfonyl)benzoic acid](/img/structure/B5100215.png)
![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5100217.png)
![cyclohexyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate](/img/structure/B5100235.png)
![10-acetyl-3-(4-chlorophenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5100249.png)

![N-(2-chlorophenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5100264.png)
![N-[4-(trifluoromethyl)phenyl]cyclobutanecarboxamide](/img/structure/B5100269.png)
